molecular formula C6H7F2N3O2 B2982809 2,2-Difluoro-4-(triazol-1-yl)butanoic acid CAS No. 2247103-19-9

2,2-Difluoro-4-(triazol-1-yl)butanoic acid

Cat. No. B2982809
CAS RN: 2247103-19-9
M. Wt: 191.138
InChI Key: XTUUPFJIBAZWQH-UHFFFAOYSA-N
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Description

“2,2-Difluoro-4-(triazol-1-yl)butanoic acid” is a type of chemical compound that belongs to the family of triazole amino acids. It has a molecular formula of C6H7F2N3O2 and a molecular weight of 191.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,2-Difluoro-4-(triazol-1-yl)butanoic acid” is 1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,2-Difluoro-4-(triazol-1-yl)butanoic acid” is a powder that is stored at room temperature . Its molecular weight is 191.14 .

Scientific Research Applications

Chemical Synthesis

The compound is used in chemical synthesis . It’s a part of essential building blocks like amino acids, nucleotides, etc . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging and Materials Science

1,2,3-Triazoles have found applications in fluorescent imaging and materials science . They are part of essential building blocks like amino acids, nucleotides, etc .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .

Future Directions

While specific future directions for “2,2-Difluoro-4-(triazol-1-yl)butanoic acid” were not found in the search results, it’s worth noting that triazole compounds are a focus of ongoing research due to their potential biological activities . For instance, some 1,2,4-triazole benzoic acid hybrids have shown promise as anticancer molecules .

properties

IUPAC Name

2,2-difluoro-4-(triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUUPFJIBAZWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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